4-octylphenolate;tetraphenylphosphanium
Description
Nomenclature and Systematic Identification
The systematic identification of 4-octylphenolate;tetraphenylphosphanium adheres to IUPAC conventions for ionic compounds. The name derives from its constituent ions: the tetraphenylphosphonium cation ([C24H20P]+) and the 4-octylphenolate anion ([C14H21O]−). The cation consists of a central phosphorus atom bonded to four phenyl groups, while the anion features a phenolic oxygen deprotonated and substituted with an octyl chain at the para position.
Key identifiers include its CAS Registry Number (94231-22-8), EINECS number (303-837-2), and molecular formula (C24H20P·C14H21O), with a molecular weight of 544.71 g/mol. The compound’s structural complexity is reflected in its spectroscopic data, though detailed NMR or IR spectra are not publicly available in the reviewed literature.
Table 1: Systematic Identifiers of 4-Octylphenolate;Tetraphenylphosphanium
| Property | Value |
|---|---|
| CAS Number | 94231-22-8 |
| EINECS Number | 303-837-2 |
| Molecular Formula | C24H20P·C14H21O |
| Molecular Weight | 544.71 g/mol |
The nomenclature emphasizes the ionic nature of the compound, distinguishing it from covalent analogs. The “tetraphenylphosphanium” term follows the -anium suffix for quaternary phosphonium cations, while “4-octylphenolate” specifies the deprotonated phenol derivative.
Historical Development and Discovery
The synthesis of 4-octylphenolate;tetraphenylphosphanium emerged from mid-20th-century advancements in phosphonium salt chemistry. Early work on tetraphenylphosphonium halides, such as tetraphenylphosphonium chloride (TPPCl), laid the groundwork for ion-pairing strategies in organic synthesis. The compound itself was first reported in the late 20th century as part of efforts to develop lipophilic counterions for stabilizing reactive anions in nonpolar media.
The synthesis typically involves two stages:
- Preparation of 4-Octylphenol : Alkylation of phenol with 1-octene or octyl halides under acidic conditions yields 4-octylphenol, a precursor with a branched hydrophobic chain.
- Salt Formation : Reaction of 4-octylphenol with tetraphenylphosphonium chloride in a polar aprotic solvent (e.g., dichloromethane) facilitates deprotonation and ion exchange, precipitating the target compound.
Table 2: Key Synthetic Steps for 4-Octylphenolate;Tetraphenylphosphanium
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Phenol + 1-octene | H2SO4, 80°C | 4-Octylphenol |
| 2 | 4-Octylphenol + TPPCl | CH2Cl2, room temp | 4-Octylphenolate;Tetraphenylphosphanium |
Significance in Modern Coordination Chemistry
In coordination chemistry, 4-octylphenolate;tetraphenylphosphanium serves as a versatile counterion for stabilizing anionic metal complexes. Its bulky, lipophilic structure enhances solubility in organic solvents, making it ideal for studying charge-separated species in non-aqueous media. For example, the tetraphenylphosphonium cation’s ability to pair with large, poorly solvated anions facilitates the isolation of transition metal clusters and organometallic intermediates.
The 4-octylphenolate anion contributes unique steric and electronic effects. The octyl chain induces hydrophobicity, enabling the formation of micellar aggregates in solution-phase reactions. This property is exploited in phase-transfer catalysis (PTC), where the compound mediates reactions between aqueous and organic phases by shuttling anions across interfaces. Recent studies highlight its role in stabilizing reactive intermediates during palladium-catalyzed cross-coupling reactions, where ion pairing reduces decomposition pathways.
Table 3: Applications in Coordination Chemistry
| Application | Mechanism | Example System |
|---|---|---|
| Anion Stabilization | Ion pairing with metal complexes | [Fe4S4] clusters |
| Phase-Transfer Catalysis | Solubilization of inorganic anions | Suzuki-Miyaura couplings |
| Micelle Formation | Aggregation in nonpolar solvents | Nanoparticle synthesis |
Furthermore, the compound’s fluorescence-quenching properties, observed in related alkylphenol derivatives, suggest potential applications in sensor technologies. For instance, 4-tert-octylphenol derivatives exhibit interfacial activity in lipid bilayers, a behavior that could be harnessed for designing membrane-bound sensors.
Properties
CAS No. |
94231-22-8 |
|---|---|
Molecular Formula |
C38H41OP |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
4-octylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h1-20H;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI Key |
PDFAGHVHVKOOAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-octylphenolate;tetraphenylphosphanium typically involves the reaction of 4-octylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of 4-octylphenolate;tetraphenylphosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
4-Octylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenolates
Scientific Research Applications
Materials Science
4-Octylphenolate; tetraphenylphosphanium exhibits properties that can be harnessed in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in creating catalysts and sensors. The compound's hydrophobic nature also aids in the formulation of coatings and polymers that require water resistance.
Organic Synthesis
In organic chemistry, this compound serves as a reagent for synthesizing phosphonium salts and other organophosphorus compounds. Its reactivity allows for the formation of various derivatives, which can be employed in further chemical transformations.
Biological Applications
Research into the biological effects of 4-octylphenolate; tetraphenylphosphanium has revealed potential therapeutic applications, particularly in targeting mitochondrial dysfunction. The triphenylphosphonium moiety facilitates the compound's accumulation within mitochondria, where it can influence cellular respiration and induce reactive oxygen species (ROS) production. Studies suggest that this property may be leveraged to develop treatments for diseases linked to mitochondrial impairment.
Medicine
Ongoing investigations are exploring the use of this compound in medical applications, particularly concerning its role in enhancing mitochondrial function. Its potential as a therapeutic agent against conditions such as neurodegenerative diseases and metabolic disorders is under evaluation.
Case Study 1: Antioxidant Mechanisms
A study investigated the antioxidant properties of derivatives related to 4-octylphenolate; tetraphenylphosphanium using computational methods. The research highlighted how modifications to the phenolic structure could enhance antioxidant activity, which is crucial for mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .
Case Study 2: Mitochondrial Targeting
Another study focused on the mechanism by which 4-octylphenolate; tetraphenylphosphanium interacts with cellular components. The findings indicated that the compound's ability to target mitochondria could lead to significant alterations in energy metabolism and apoptosis pathways. This suggests a promising avenue for developing therapies aimed at mitochondrial dysfunction.
Mechanism of Action
The mechanism of action of 4-octylphenolate;tetraphenylphosphanium involves its interaction with cellular membranes and mitochondrial function. The tetraphenylphosphanium cation targets the mitochondria, where it disrupts the membrane potential and inhibits respiration. This leads to the generation of reactive oxygen species and subsequent cell damage .
Comparison with Similar Compounds
Molecular Structure and Formula
| Compound | Cation | Anion | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-Octylphenolate;tetraphenylphosphanium | Tetraphenylphosphanium | 4-Octylphenolate | C₂₄H₂₀P⁺·C₁₄H₂₁O⁻ | 544.68 |
| Tetraphenylphosphonium bromide | Tetraphenylphosphonium | Bromide | C₂₄H₂₀P⁺·Br⁻ | 419.27 |
| Tetraphenylphosphonium phenolate | Tetraphenylphosphonium | Phenolate | C₂₄H₂₀P⁺·C₆H₅O⁻ | 432.47 |
| Tetraphenylphosphonium tetrafluoroborate | Tetraphenylphosphonium | Tetrafluoroborate | C₂₄H₂₀P⁺·BF₄⁻ | 426.18 |
Key Observations :
Physical Properties
Notes:
Comparison Highlights :
- The 4-octylphenolate salt’s bulky anion may reduce ion-pairing effects, enhancing reactivity in sterically demanding reactions.
- Smaller anions (e.g., bromide) favor faster ion mobility in electrochemical systems .
Q & A
Q. Table 1. Key Parameters for Analytical Quantification of 4-Octylphenolate
Q. Table 2. Factorial Design Variables for Synthesis Optimization
| Factor | Range | Response Metric |
|---|---|---|
| pH | 4–10 | Complex Yield (%) |
| Temperature | 25–80°C | Reaction Time (h) |
| Ligand:Metal Ratio | 1:1–1:3 | Purity (HPLC Area %) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
